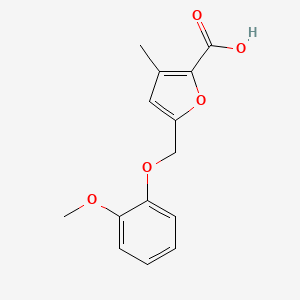
1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H5Br2F3 . It is also known as 3-bromophenyl 2,2,2-trifluoroethyl ether . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring substituted with bromine atoms at the 1 and 3 positions and a 2,2,2-trifluoroethyl group at the 5 position .Physical And Chemical Properties Analysis
“1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 317.928 Da . The compound has a refractive index of 1.487 and a density of 1.555 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Polymeric Structures
1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene has been utilized as an initiator in the atom transfer radical polymerization of styrene, leading to the creation of macromonomers with dibromophenylene or dibromophenylene moieties. These macromonomers have been further used in combination with diboronic acids for Suzuki coupling or with the NiCl2/2,2'-bipyridine/triphenylphosphine/Zn system for Yamamoto polymerization, resulting in polyphenylenes with polystyrene chains as substitution groups. These polyphenylenes exhibited good solubility properties in common organic solvents at room temperature and were characterized by various techniques such as NMR, IR, and gel permeation chromatography. Their optical properties were monitored with UV and fluorescence spectroscopy, and their thermal behaviors were investigated with differential scanning calorimetry. The morphology of these polyphenylenes containing polystyrene and poly(ε-caprolactone) blocks was characterized with atomic force microscopy, revealing a microphase-separated layered morphology (Yurteri et al., 2005).
Development of New Catalysts
The compound has also been used in the synthesis of new catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene, prepared by reacting phloroglucinol and chlorosulfonic acid, was used as an efficient catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This methodology offered advantages such as excellent yields, a simple procedure, easy work-up, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Synthesis of Important Intermediates
Additionally, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an important intermediate in organic synthesis, was synthesized from 3-aminobenzyl alcohol through various reactions. This intermediate is significant in the pharmaceutical industry, pesticide preparation, and organic materials due to the protection group that can be removed, allowing the introduction of various functional groups by different types of reactions. The structure of the synthesized compound was confirmed by 1H NMR and HRMS (We, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOOFANXFUISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

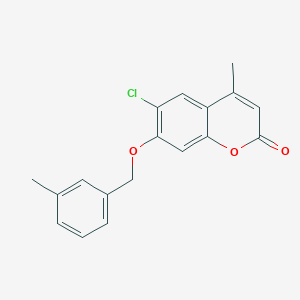
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)
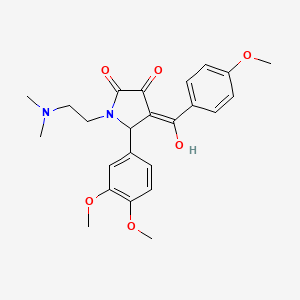
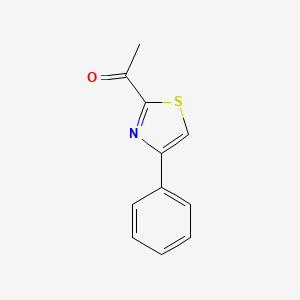
![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)


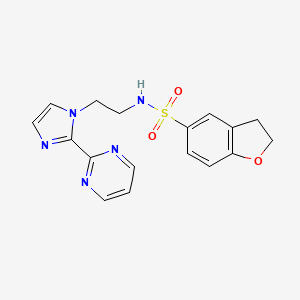
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
